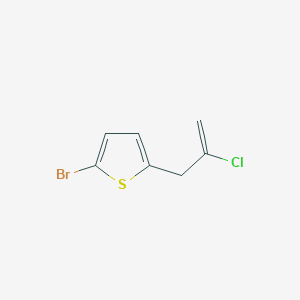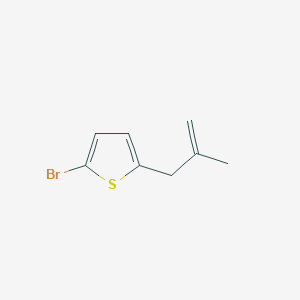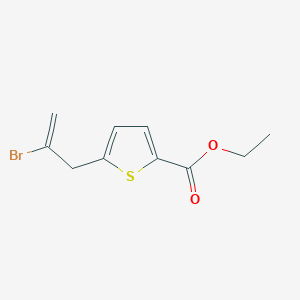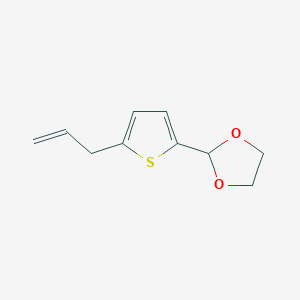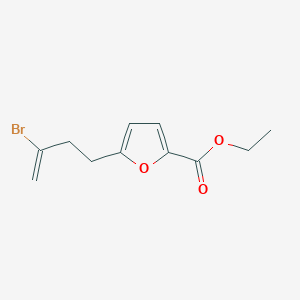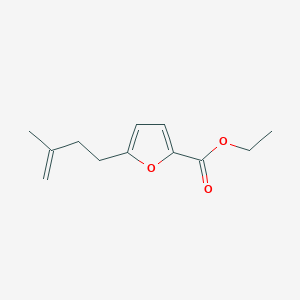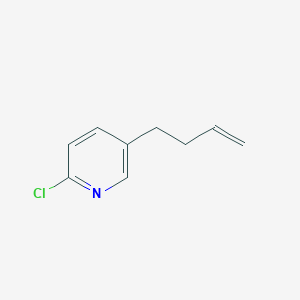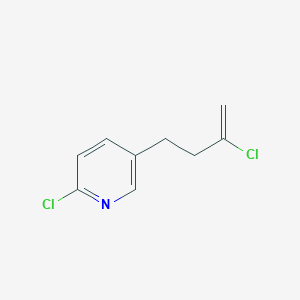
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene
Descripción general
Descripción
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, otherwise known as 2-chloro-4-chloro-3-pyridyl-1-butene, is a chemical compound with a unique structure. It is an alkyl halide, a type of organic compound that contains a halogen atom bonded to an sp3 hybridized carbon atom. This compound has a variety of applications in scientific research, including synthesis, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene has a variety of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins and other biomolecules. Additionally, it is used in the synthesis of dyes and other pigments.
Mecanismo De Acción
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene is an alkyl halide, and its mechanism of action is based on the fact that it can react with nucleophiles. A nucleophile is a molecule that can donate electrons to form a new bond. When 2-chloro-4-(6-chloro-3-pyridyl)-1-butene reacts with a nucleophile, it forms a new bond and the halogen atom is replaced with the nucleophile. This reaction is known as a substitution reaction.
Biochemical and Physiological Effects
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene has several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the transmission of signals between nerve cells. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. Finally, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using several different methods. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it is a toxic compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene. One potential direction is to further study its effects on enzymes such as acetylcholinesterase, cyclooxygenase, and cytochrome P450. Additionally, further research could be done to explore the potential therapeutic applications of this compound. Finally, further research could be done to explore the potential use of this compound in the synthesis of other organic compounds.
Propiedades
IUPAC Name |
2-chloro-5-(3-chlorobut-3-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJLRBHKUUVDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CN=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



